molecular formula C10H10ClFO3 B1398841 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid CAS No. 952483-86-2

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid

Cat. No.: B1398841
CAS No.: 952483-86-2
M. Wt: 232.63 g/mol
InChI Key: XJZCSEQFBXWWGJ-UHFFFAOYSA-N
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Description

Nomenclature and Identification

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid represents a systematically named organic compound with well-established chemical identifiers across multiple international databases. The compound bears the Chemical Abstracts Service registry number 952483-86-2, which serves as its unique identifier in chemical literature and commercial databases. The Molecular Design Limited database assigns this compound the identifier MFCD27934599, further confirming its recognition in chemical information systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular architecture through its descriptive name. Alternative nomenclature includes the more concise designation "Propanoic acid, 2-(4-chloro-2-fluorophenoxy)-2-methyl-", which appears in various chemical databases. The compound's identification extends beyond nomenclature to include multiple catalog numbers across different chemical suppliers, including AA01NVMC, BB93584, BBV-55256563, CSC010995670, and Z1861996614, demonstrating its widespread availability for research purposes.

The Simplified Molecular Input Line Entry System representation "Clc1ccc(c(c1)F)OC(C(=O)O)(C)C" provides a linear notation describing the compound's connectivity pattern. This notation clearly indicates the chlorine and fluorine substitution positions on the benzene ring, the ether linkage, and the branched propanoic acid moiety. The International Chemical Identifier and International Chemical Identifier Key further standardize the compound's representation across global chemical databases.

Structure and Molecular Properties

The molecular structure of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid reveals a complex arrangement of functional groups that contribute to its distinctive chemical properties. The compound possesses the molecular formula C₁₀H₁₀ClFO₃, indicating a ten-carbon framework with strategic halogen substitution. The molecular weight calculations consistently report values between 232.6 and 233.0 daltons across multiple sources, with slight variations attributable to different calculation methodologies.

The structural analysis reveals several critical molecular features that define the compound's chemical behavior. The polar surface area measures approximately 47 square angstroms, indicating moderate polarity that influences solubility characteristics. The compound contains three hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the carboxylic acid functionality. These parameters significantly influence the compound's interaction with biological systems and other chemical entities.

Property Value Units
Molecular Formula C₁₀H₁₀ClFO₃ -
Molecular Weight 232.6-233.0 Daltons
Heavy Atoms Count 15 -
Rotatable Bond Count 3 -
Number of Rings 1 -
Polar Surface Area 47 Ų
Hydrogen Bond Acceptors 3 -
Hydrogen Bond Donors 1 -

The three-dimensional molecular geometry centers around a quaternary carbon atom that bears two methyl groups, a carboxylic acid group, and an ether linkage to the substituted phenyl ring. This structural arrangement creates significant steric hindrance around the central carbon atom, influencing the compound's reactivity patterns. The logarithm of the partition coefficient between octanol and water measures 3.04, indicating moderate lipophilicity that affects membrane permeability and distribution characteristics.

Predictive modeling algorithms estimate additional physical properties based on the molecular structure. The predicted boiling point reaches 327.8 degrees Celsius with a confidence interval of plus or minus 27.0 degrees, suggesting thermal stability under standard laboratory conditions. The predicted density of 1.338 grams per cubic centimeter indicates a relatively dense organic compound, consistent with the presence of halogen substituents. The predicted acid dissociation constant of 3.11 confirms the compound's acidic nature, typical of carboxylic acids with electron-withdrawing substituents.

Historical Context in Chemical Research

The development of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid occurs within the broader historical context of phenoxy acid research that began in the late nineteenth century. Chemical weed control research initiated with inorganic copper salts for broadleaf weed control in European cereal crops in 1896, establishing the foundation for systematic herbicide development. The progression from inorganic salts to organic compounds marked a significant advancement in agricultural chemistry during the early twentieth century.

The introduction of the first organic herbicide, Dinitro-ortho Cresol, in 1932 represented a pivotal moment in herbicide chemistry that influenced subsequent phenoxy acid development. The 1950s witnessed the introduction of triazine compounds, followed by the landmark introduction of glyphosate in 1974, which demonstrated the potential for highly effective organic herbicides. These developments created a research environment conducive to exploring various phenoxy acid derivatives with enhanced selectivity and efficacy.

Research into acetyl-coenzyme A carboxylase inhibitors gained momentum in the 1970s as agrochemical companies sought alternatives to auxin-based herbicides. The development of aryloxyphenoxypropionates by Hoechst AG in 1973 established a new class of compounds that demonstrated selective grass weed control in broadleaf crops. This breakthrough led to competitive research among major chemical companies, resulting in the commercialization of diclofop and subsequent development of improved analogues.

The systematic exploration of halogenated phenoxy acids reflects the broader trend toward structure-activity relationship studies in herbicide chemistry. Researchers recognized that strategic placement of electron-withdrawing groups such as chlorine and fluorine could significantly modify biological activity and selectivity profiles. The development of compounds like chlorazifop by Ishihara Sangyo Kaisha demonstrated the importance of pyridine ring substitutions, while subsequent research by Dow Chemicals and Imperial Chemical Industries explored trifluoromethyl group modifications.

Relationship to Phenoxypropionic Acid Family

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid belongs to the extensive phenoxypropionic acid family, which encompasses numerous structurally related compounds with varying substitution patterns and biological activities. The phenoxypropionic acid scaffold provides a versatile framework for chemical modification, allowing researchers to systematically explore structure-activity relationships through strategic substituent placement. The dual halogen substitution pattern in this compound represents a specific approach to modulating electronic and steric properties within the phenoxy acid framework.

The structural relationship to other phenoxypropionic acids becomes evident through comparative analysis of substitution patterns and their effects on molecular properties. Related compounds include 2-(4-chloro-2-methylphenoxy)propanoic acid, which features a methyl group instead of fluorine in the ortho position. The (R)-enantiomer of this methyl-substituted analogue, known as mecoprop-P, demonstrates herbicidal activity, while the (S)-enantiomer remains largely inactive. This stereochemical specificity highlights the importance of three-dimensional molecular recognition in biological systems.

The acetyl-coenzyme A carboxylase inhibitor class, commonly referred to as "fops" due to their fenoxy-phenoxy structural features, includes numerous compounds that share structural similarities with 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid. These compounds typically feature an additional oxygen-linked aromatic group in the para position of the phenyl ring, along with the characteristic OCH(CH₃)COOH moiety. The selectivity of these compounds for grass species arises from their specific targeting of plastidial acetyl-coenzyme A carboxylase isoforms present only in grasses.

The metabolic fate of phenoxypropionic acid esters provides important insights into the relationship between chemical structure and biological activity. When applied as esters, these compounds undergo metabolic conversion to their corresponding parent acids, which represent the active herbicidal forms. This metabolic activation mechanism explains why both the (R)-stereoisomer of dichlorprop and related compounds demonstrate enhanced biological activity compared to their (S)-counterparts. The stereochemical preference reflects the specific binding requirements of the target enzyme system.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZCSEQFBXWWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-fluorophenol with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy acids depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Development

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid has been explored as a potential pharmaceutical agent due to its unique chemical structure. It has been identified as an intermediate in the synthesis of compounds that target voltage-gated sodium channels, which are crucial in treating neuropathic pain. Research indicates that analogs of this compound may offer improved therapeutic indices compared to existing treatments, potentially reducing central nervous system side effects associated with current sodium channel blockers .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules. Its reactivity allows for various transformations, including:

  • Esterification : Formation of esters with different alkyl groups.
  • Oxidation and Reduction : Leading to the formation of quinones or reduced phenolic compounds .

Material Science

In material science, 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid is utilized in the synthesis of polymers and advanced materials. Its properties make it suitable for applications in additive manufacturing and electronics, where specific chemical characteristics are required for performance .

Case Study 1: Sodium Channel Blockers

A study published in PubMed highlighted the efficacy of structural analogs of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid in blocking sodium channels associated with chronic pain conditions. The findings suggest that these compounds could provide better control over pain states with fewer side effects compared to traditional medications .

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer synthesis demonstrated its ability to enhance the mechanical properties of polymers used in electronics. The incorporation of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid into polymer matrices resulted in materials with improved thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents pKa Primary Use/Activity
Target Compound C₁₀H₁₀ClFO₂ 216.64 4-Cl, 2-F, α-methyl ~3.99 Under investigation
2-(4-Chloro-2-fluorophenoxy)propanoic acid C₉H₇ClFO₃ 214.60 4-Cl, 2-F N/A Synthetic intermediate
Bezafibrate C₁₉H₂₀ClNO₄ 361.82 4-Cl-benzoyl, α-methyl ~3.8 Hypolipidemic
Mecoprop C₁₀H₁₁ClO₃ 214.65 4-Cl, 2-methyl N/A Herbicide
WIN 35,833 C₁₃H₁₃Cl₂O₃ 291.15 4-(2,2-Cl₂-cyclopropyl), α-methyl N/A Experimental drug

Table 2: Pharmacokinetic and Toxicological Profiles

Compound Bioavailability Protein Binding Toxicity (Health Hazard) Key Metabolites
Target Compound Unknown Likely high H302, H315 Glucuronide conjugates (predicted)
Fenofibrate High (ester prodrug) >99% Low (therapeutic dose) Glucuronidated acid
Mecoprop N/A N/A High (Rating 3) Not reported
WIN 35,833 Rapid absorption >90% Low (in trials) Glucuronide conjugates

Research Findings and Implications

  • Structural Activity Relationships (SAR) : The α-methyl group in the target compound and fibrates enhances metabolic stability by resisting β-oxidation. Fluorine substitution may improve selectivity for enzymatic targets due to its electronegativity and small atomic radius.
  • Toxicity Considerations : Mecoprop’s high toxicity underscores the importance of substituent effects; fluorine in the target compound may mitigate adverse effects compared to methyl or chlorine.
  • Therapeutic Potential: Analogous fibrates demonstrate that the target compound’s core structure could be optimized for lipid-lowering or anti-inflammatory applications.

Biological Activity

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid
  • CAS Number : 952483-86-2
  • Molecular Formula : C12H12ClF O3

The biological activity of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate the activity of specific proteins involved in inflammatory and pain pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Preliminary data show effectiveness in pain models, suggesting potential use in managing chronic pain conditions.

Case Studies and Experimental Data

  • Pain Model Studies :
    • In a rat model of neuropathic pain, 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid demonstrated significant analgesic effects at doses ranging from 1 to 3 mg/kg when administered orally. This was comparable to established analgesics, indicating its potential as a pain management agent .
  • Inflammation Studies :
    • A study evaluating the compound's effect on inflammatory markers revealed a reduction in interleukin levels (IL-6 and IL-23), suggesting its role in modulating immune responses .
  • Comparison with Other Compounds :
    • When compared to other known anti-inflammatory agents, 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid showed a superior therapeutic index, indicating fewer side effects at effective doses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-6 and IL-23 levels
AnalgesicSignificant pain relief in rats
Therapeutic IndexHigher than traditional analgesics

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid, and what are their key intermediates?

  • Methodology : A common approach involves nucleophilic substitution of 4-chloro-2-fluorophenol with methyl α-bromoisobutyrate under alkaline conditions, followed by hydrolysis to yield the carboxylic acid. Intermediate characterization via HPLC (e.g., using reference standards like 2-(4-chlorophenoxy)-2-methylpropanoic acid ) ensures purity. Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize byproducts like unreacted phenol or ester derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • <sup>1</sup>H NMR : Look for signals corresponding to the methyl groups (δ ~1.5 ppm, singlet) and aromatic protons (δ ~6.8–7.4 ppm, split due to chloro and fluoro substituents).
  • IR : A strong absorption band near 1700–1720 cm<sup>-1</sup> confirms the carboxylic acid group.
  • Cross-validate with analogs (e.g., 2-(4-chlorophenoxy)-2-methylpropanoic acid ) to distinguish fluorophenoxy-specific shifts .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Engineering controls : Use fume hoods and local exhaust ventilation to limit airborne exposure (Health Hazard Rating: 3 ).
  • PPE : Wear nitrile gloves and Tyvek® suits to prevent skin contact; use HEPA-filtered vacuums for spills .
  • Emergency protocols : Immediate decontamination with water showers and eye wash stations, followed by medical evaluation for symptoms like kidney dysfunction or neurotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for pH stability, as the compound’s ionization state (pKa ~3.5–4.0) affects membrane permeability .
  • Metabolite profiling : Employ LC-MS to identify degradation products or active metabolites that may interfere with results .
  • Dose-response validation : Replicate studies with purified batches (≥98% purity ) to rule out impurity-driven artifacts.

Q. What strategies are effective for minimizing batch-to-batch variability in synthesis?

  • Methodology :

  • Process analytical technology (PAT) : Monitor reaction progress in real-time using inline FTIR to track phenol consumption.
  • Impurity mapping : Compare synthesized batches against EP reference standards (e.g., Impurity K: 2-(4-formylphenyl)-propanoic acid ) to identify and quantify side products.
  • Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance polymorphic consistency .

Q. How can the environmental persistence of this compound be evaluated in soil systems?

  • Methodology :

  • Microcosm studies : Incubate soil samples with <sup>14</sup>C-labeled compound under controlled conditions (pH, moisture) to track mineralization rates.
  • Degradant identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products like 4-chloro-2-fluorophenol or hydroxylated derivatives .
  • QSAR modeling : Compare degradation pathways with structurally related herbicides (e.g., mecoprop-P ) to predict half-lives and ecotoxicological risks.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.